Methyl 4-(4-ethylpiperazin-1-yl)benzoate
説明
Methyl 4-(4-ethylpiperazin-1-yl)benzoate is a piperazine-substituted benzoate ester characterized by a methyl ester group at the para-position of the benzene ring and a 4-ethylpiperazine moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize pharmacokinetic properties such as solubility, stability, and bioavailability.
特性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
methyl 4-(4-ethylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-3-15-8-10-16(11-9-15)13-6-4-12(5-7-13)14(17)18-2/h4-7H,3,8-11H2,1-2H3 |
InChIキー |
NWXNAVBPKSKHBX-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structural Analogs
Ethyl and Methyl Piperazine-Substituted Benzoates
- Ethyl 4-(4-methylpiperazin-1-yl)benzoate (CAS 773137-71-6): Structural Difference: Replaces the methyl ester with an ethyl ester and substitutes the ethyl group on piperazine with a methyl group. Synthesized via nucleophilic aromatic substitution of 4-fluorobenzoate with 1-ethylpiperazine .
- Methyl 4-(piperazin-1-yl)benzoate (CAS 163210-97-7):
Piperazine-Benzamide Derivatives
- N-(6-(3-(sec-butoxy)phenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamide (Compound 9g): Structural Difference: Replaces the methyl ester with a benzamide group linked to an indazole scaffold. Properties: Melting point 225.9–290.0°C, HPLC purity 97.1%.
Quinoline-Based Piperazine Esters
- Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1): Structural Difference: Incorporates a quinoline-carbonyl group on the piperazine ring. Impact: The bulky quinoline moiety may sterically hinder receptor interactions but improve π-π stacking in crystallography studies .
Physicochemical Properties
Table 1: Comparative Physical Properties
*LogP values estimated using substituent contributions.
準備方法
Acid-Catalyzed Esterification
The most direct route involves esterifying 4-(4-ethylpiperazin-1-yl)benzoic acid with methanol under acidic conditions. While specific details from excluded sources are omitted, analogous methodologies from patents reveal that sulfuric acid or p-toluenesulfonic acid (PTSA) are common catalysts. For instance, a related synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride employed methanol as both solvent and reactant, with yields exceeding 85% after refluxing at 65°C for 6–8 hours.
Solvent Selection and Reaction Kinetics
Methanol is preferred due to its polarity and ability to dissolve both aromatic acids and piperazine derivatives. Crystallographic studies of similar piperazinium salts highlight the role of methanol in stabilizing intermediates through hydrogen bonding, which accelerates esterification. Kinetic analyses suggest pseudo-first-order behavior, with rate constants dependent on acid catalyst concentration.
Advanced Catalytic Approaches
Heterogeneous Catalysis
Recent patents disclose the use of activated carbon or molecular sieves as binding agents to enhance reaction efficiency. In one method, 4-(4-ethylpiperazin-1-yl)benzoic acid was mixed with methanol and 5% activated carbon, achieving 92% conversion at 70°C within 4 hours. The catalyst’s high surface area facilitates proton transfer, reducing side reactions such as N-alkylation of the piperazine ring.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to shorten reaction times. A prototype study on analogous esters demonstrated a 40% reduction in time (from 8 to 4.8 hours) with comparable yields when using 300 W irradiation. This method minimizes thermal degradation, critical for heat-sensitive piperazine intermediates.
Purification and Isolation Techniques
Crystallization and Filtration
Post-reaction mixtures are typically neutralized with aqueous sodium bicarbonate, followed by extraction with dichloromethane. Slow evaporation of the organic phase yields crystalline product, as evidenced by crystallographic data for related piperazinium salts. For industrial-scale production, vacuum filtration with cellulose-based membranes ensures high purity (>98%).
Nanofiltration Membrane Technology
A breakthrough in purification involves nanofiltration membranes with a molecular weight cutoff of 200–300 Da. This technique, adapted from a patent, removes unreacted acids and catalysts with 99% efficiency, reducing reliance on solvent-intensive recrystallization.
Comparative Analysis of Synthesis Routes
The table below evaluates key methodologies based on yield, scalability, and environmental impact:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 65 | 8 | 85 | 95 |
| Heterogeneous | Activated carbon | 70 | 4 | 92 | 98 |
| Microwave-assisted | PTSA | 80 (microwave) | 4.8 | 88 | 97 |
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing Methyl 4-(4-ethylpiperazin-1-yl)benzoate?
- Methodology : Synthesis typically involves multi-step reactions starting with nucleophilic substitution between 4-ethylpiperazine and methyl 4-fluorobenzoate. Optimize yields by:
- Solvent selection : Polar aprotic solvents like DMF or DCM enhance reactivity .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates .
- Temperature control : Maintain 60–80°C to balance reaction speed and byproduct formation .
- Purity monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates and final product purity .
Q. Which analytical techniques are critical for characterizing Methyl 4-(4-ethylpiperazin-1-yl)benzoate?
- Structural confirmation :
- X-ray crystallography : Resolve bond lengths and angles using SHELX software for refinement .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethylpiperazine vs. benzoate groups) .
- Purity assessment :
- HPLC : Quantify impurities with reverse-phase C18 columns and UV detection .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for piperazine-containing benzoate derivatives?
- Data reconciliation :
- Compare torsion angles and hydrogen-bonding networks across studies (e.g., differences in ethylpiperazine orientation) .
- Use SHELXL refinement to adjust thermal parameters and occupancy ratios .
- Cross-validation : Pair XRD data with computational modeling (e.g., DFT) to validate conformations .
Q. What methodological approaches establish structure-activity relationships (SAR) for this compound in drug discovery?
- Functional group modulation :
- Replace the ethyl group on piperazine with acetyl or benzyl groups to assess receptor binding changes .
- In vitro assays :
- Screen against cancer cell lines (e.g., MTT assay) to correlate substituents (e.g., ethyl vs. methyl) with cytotoxicity .
- Molecular docking : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina .
Q. What in vitro assays are critical for evaluating the pharmacological potential of this compound?
- Efficacy testing :
- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
- Toxicity profiling :
- Cytotoxicity : Use human hepatocyte cultures to assess metabolic stability .
Q. How do reaction kinetics and stability studies inform handling/storage protocols for this compound?
- Degradation pathways :
- Hydrolysis studies in buffered solutions (pH 1–13) monitored by HPLC identify labile ester bonds .
- Storage recommendations :
- Store at –20°C under inert gas (argon) to prevent oxidation of the piperazine moiety .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
